molecular formula C11H13N3 B1453924 1-(pyrrolidin-3-yl)-1H-indazole CAS No. 1250918-60-5

1-(pyrrolidin-3-yl)-1H-indazole

Cat. No.: B1453924
CAS No.: 1250918-60-5
M. Wt: 187.24 g/mol
InChI Key: QOPKGPZIDCLFFF-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine can be synthesized in the laboratory by treating 4-chlorobutan-1-amine with a strong base . It is also prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst .


Molecular Structure Analysis

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle .


Chemical Reactions Analysis

Pyrrolidine is a base. Its basicity is typical of other dialkyl amines . Relative to many secondary amines, pyrrolidine is distinctive because of its compactness, a consequence of its cyclic structure .


Physical and Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Activity : A study by Reddy et al. (2015) synthesized derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid from indazole-3-carboxylic acid methyl ester and evaluated them for anti-inflammatory and analgesic activities.

  • Docking Studies for Medicinal Chemistry : Research by Balaraju, Kalyani, and Laxminarayana (2019) highlighted the synthesis of piperazine-1-yl-1H-indazole derivatives, important in medicinal chemistry, and conducted docking studies to explore their properties.

  • AKT Inhibition Activity : A paper by Gogireddy et al. (2014) described the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their derivatives, assessing their Akt kinase activity.

  • Anti-Proliferative Activity : A study by Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives and evaluated their anti-proliferative activities against human prostate cancer cells.

  • Rho Kinase Inhibitors : Research by Yao et al. (2018) focused on the design and synthesis of novel Rho kinase inhibitors based on the structure of N-(1H-indazol-5-yl)-1-(4-methylbenzyl) pyrrolidine-3-carboxamide.

  • Caspase-3 Inhibitors : A study by Jiang and Hansen (2011) produced 1,2,3-triazoles as potent inhibitors against caspase-3, a crucial enzyme in apoptosis.

  • Aurora A Kinase Inhibitors : Research by Song et al. (2015) synthesized 3-(pyrrolopyridin-2-yl)indazole derivatives, evaluating their anti-proliferative effects on various cancer cell lines and identifying them as Aurora A kinase inhibitors.

  • Synthesis of Azoles : A paper by Zhersh et al. (2013) reported the synthesis of various 1H-azoles, including 1-(pyrrolidin-2-yl) and 1-(piperidin-2-yl) derivatives, for the lead-oriented synthesis of compound libraries.

Mechanism of Action

While the mechanism of action for “1-(pyrrolidin-3-yl)-1H-indazole” specifically is not available, pyrrolidine derivatives have been reported to have various biological activities .

Safety and Hazards

The safety data sheet for a related compound, C-(1-METHYL-PYRROLIDIN-3-YL)-METHYLAMINE, indicates that it is a flammable liquid and can cause severe skin burns and eye damage .

Future Directions

While specific future directions for “1-(pyrrolidin-3-yl)-1H-indazole” are not available, research into pyrrolidine derivatives continues to be a promising area in drug discovery .

Properties

IUPAC Name

1-pyrrolidin-3-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-4-11-9(3-1)7-13-14(11)10-5-6-12-8-10/h1-4,7,10,12H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPKGPZIDCLFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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